

# 3-Aminopyridine (CAS 462-08-8): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Aminopyridine

Cat. No.: B7737350

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## Introduction

**3-Aminopyridine** (CAS number 462-08-8), a heterocyclic amine, is a versatile molecule with significant applications in pharmaceutical research and development. Its unique chemical structure, featuring a pyridine ring substituted with an amino group at the 3-position, imparts a range of interesting biological activities. This technical guide provides an in-depth overview of the core properties of **3-Aminopyridine**, including its physicochemical characteristics, spectroscopic data, biological activities, and relevant experimental protocols. The information is curated to support researchers, scientists, and drug development professionals in their endeavors with this compound.

## Physicochemical Properties

**3-Aminopyridine** is a colorless to light yellow crystalline solid.<sup>[1]</sup> It is soluble in water, alcohol, and benzene.<sup>[1][2][3]</sup> Key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	$C_5H_6N_2$	<a href="#">[4]</a>
Molecular Weight	94.11 g/mol	<a href="#">[4]</a>
CAS Number	462-08-8	<a href="#">[4]</a>
Appearance	White to light yellow or brown crystalline solid with an unpleasant odor.	<a href="#">[5]</a>
Melting Point	60-65 °C	<a href="#">[6]</a>
Boiling Point	248-252 °C	<a href="#">[6]</a>
Density	~1.107 g/cm <sup>3</sup>	
Solubility	Soluble in water, alcohol, and benzene.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
pKa	6.04 (at 25 °C)	<a href="#">[2]</a>

## Spectroscopic Properties

The structural elucidation of **3-Aminopyridine** is supported by various spectroscopic techniques. The following tables summarize its key spectral data.

### <sup>1</sup>H NMR Spectral Data

Solvent	Chemical Shift ( $\delta$ ) ppm
DMSO-d <sub>6</sub>	8.53 (d), 8.23 (d), 7.40 (dd), 7.26 (dd), 5.80 (s, NH <sub>2</sub> )
CDCl <sub>3</sub>	8.08 (s), 7.99 (d), 7.03 (d), 6.97 (t), 3.89 (s, NH <sub>2</sub> )

### <sup>13</sup>C NMR Spectral Data

Solvent	Chemical Shift ( $\delta$ ) ppm
CDCl <sub>3</sub>	146.5, 141.9, 139.0, 123.8, 122.6

## IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3450-3300	N-H stretching (asymmetric and symmetric)
~1620	N-H bending
~1590, 1480, 1440	C=C and C=N stretching (aromatic ring)
~1320	C-N stretching

## Mass Spectrometry Data

m/z	Interpretation
94	[M] <sup>+</sup> (Molecular ion)
67	[M-HCN] <sup>+</sup>

## Biological Activities and Pharmacological Properties

**3-Aminopyridine** exhibits a range of biological activities, primarily attributed to its ability to modulate ion channels and neurotransmitter systems.

Potassium Channel Blocker: The most well-documented mechanism of action for **3-Aminopyridine** is the blockade of voltage-gated potassium channels (K<sub>v</sub> channels).<sup>[4][7]</sup> By inhibiting these channels, it prolongs the action potential duration, leading to an enhanced release of neurotransmitters at the presynaptic terminal.<sup>[4]</sup> This property is the basis for its investigation in neurological disorders.

Neuropharmacological Effects: **3-Aminopyridine** has been shown to enhance synaptic transmission and exhibit neuroprotective effects, making it a compound of interest for conditions like multiple sclerosis.<sup>[2]</sup> However, it is also a known convulsive agent, capable of inducing seizure-like activity in neuronal preparations and *in vivo*, which is a critical consideration in its therapeutic application.<sup>[8]</sup>

Antimicrobial and Antitumor Activities: Emerging research has highlighted the potential of **3-Aminopyridine** and its derivatives as antimicrobial and antitumor agents.<sup>[4]</sup> Its ability to form complexes with metal ions can enhance its cytotoxic effects against cancer cells.<sup>[4]</sup> The mechanism of its anticancer activity is also linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.<sup>[4]</sup>

## Experimental Protocols

### Synthesis of 3-Aminopyridine (Hofmann Rearrangement)

A common and established method for the synthesis of **3-Aminopyridine** is the Hofmann rearrangement of nicotinamide.<sup>[1][4]</sup>

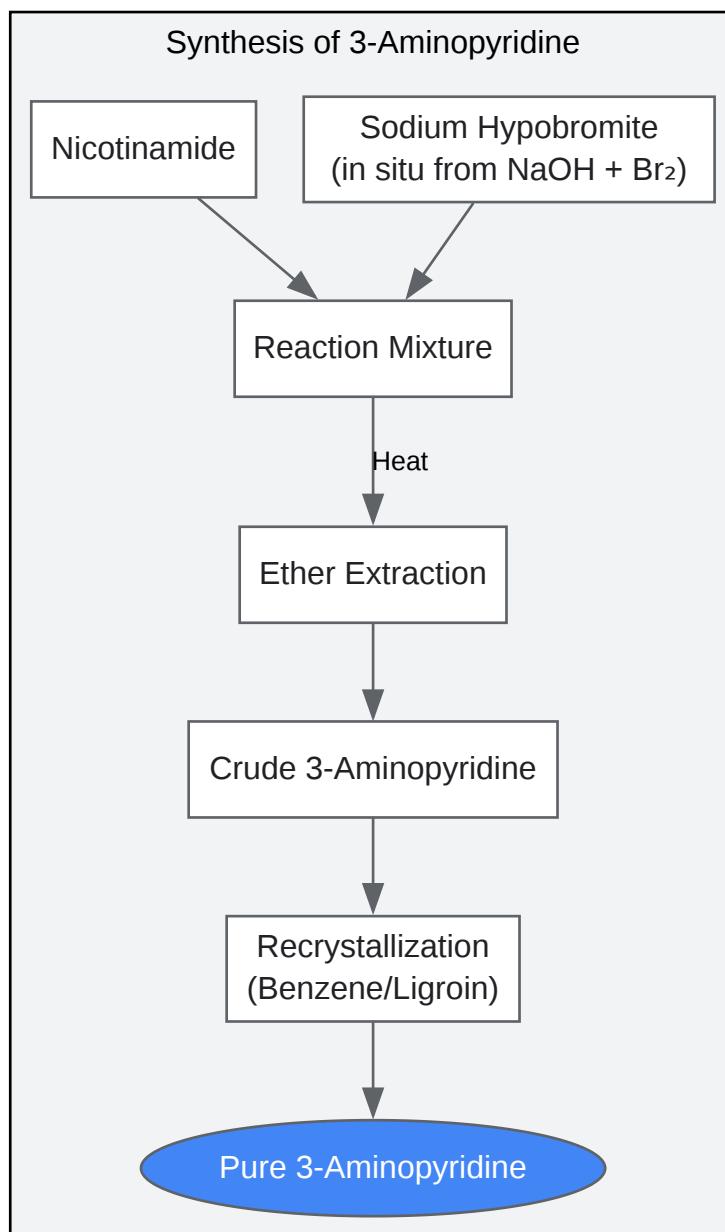
#### Materials:

- Nicotinamide
- Sodium hydroxide (NaOH)
- Bromine (Br<sub>2</sub>)
- Water
- Ether
- Benzene
- Ligroin
- Activated charcoal (Norit)
- Sodium hydrosulfite

#### Procedure:

- Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

- Add finely powdered nicotinamide to the sodium hypobromite solution while maintaining a low temperature.
- Heat the reaction mixture to facilitate the rearrangement.
- After the reaction is complete, cool the solution and saturate it with sodium chloride.
- Extract the product with ether using a continuous extractor.
- Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
- The crude product is then purified by recrystallization from a mixture of benzene and ligroin, often with the use of activated charcoal and sodium hydrosulfite for decolorization.[\[1\]](#)



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Caption: Workflow for the synthesis and purification of **3-Aminopyridine**.

## In Vitro Biological Activity Screening

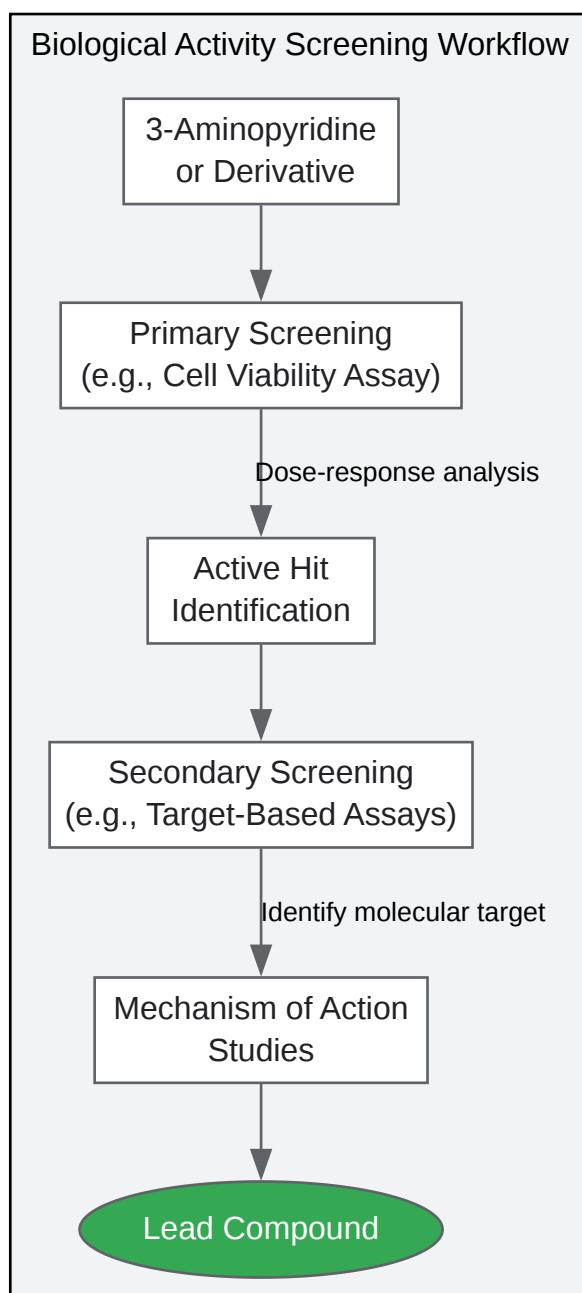
A general workflow for screening the biological activity of **3-Aminopyridine** and its derivatives is outlined below. This typically involves a tiered approach, starting with broad cytotoxicity assays and moving towards more specific target-based assays.

## 1. Cell Viability Assay (e.g., MTT Assay):

- Objective: To determine the cytotoxic effects of the compound on various cell lines (e.g., cancer cell lines, neuronal cells).
- Methodology:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of **3-Aminopyridine**.
  - Incubate for a specified period (e.g., 24, 48, or 72 hours).
  - Add MTT reagent and incubate to allow for formazan crystal formation in viable cells.
  - Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to a control.[9]

## 2. Target-Based Assays (e.g., Kinase Inhibition Assay):

- Objective: To investigate the inhibitory effect of the compound on specific molecular targets, such as kinases involved in cancer signaling pathways.
- Methodology:
  - Prepare a reaction mixture containing the target kinase, its substrate, and ATP.
  - Add **3-Aminopyridine** at various concentrations.
  - Incubate to allow the kinase reaction to proceed.
  - Measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the amount of ATP consumed).[10]



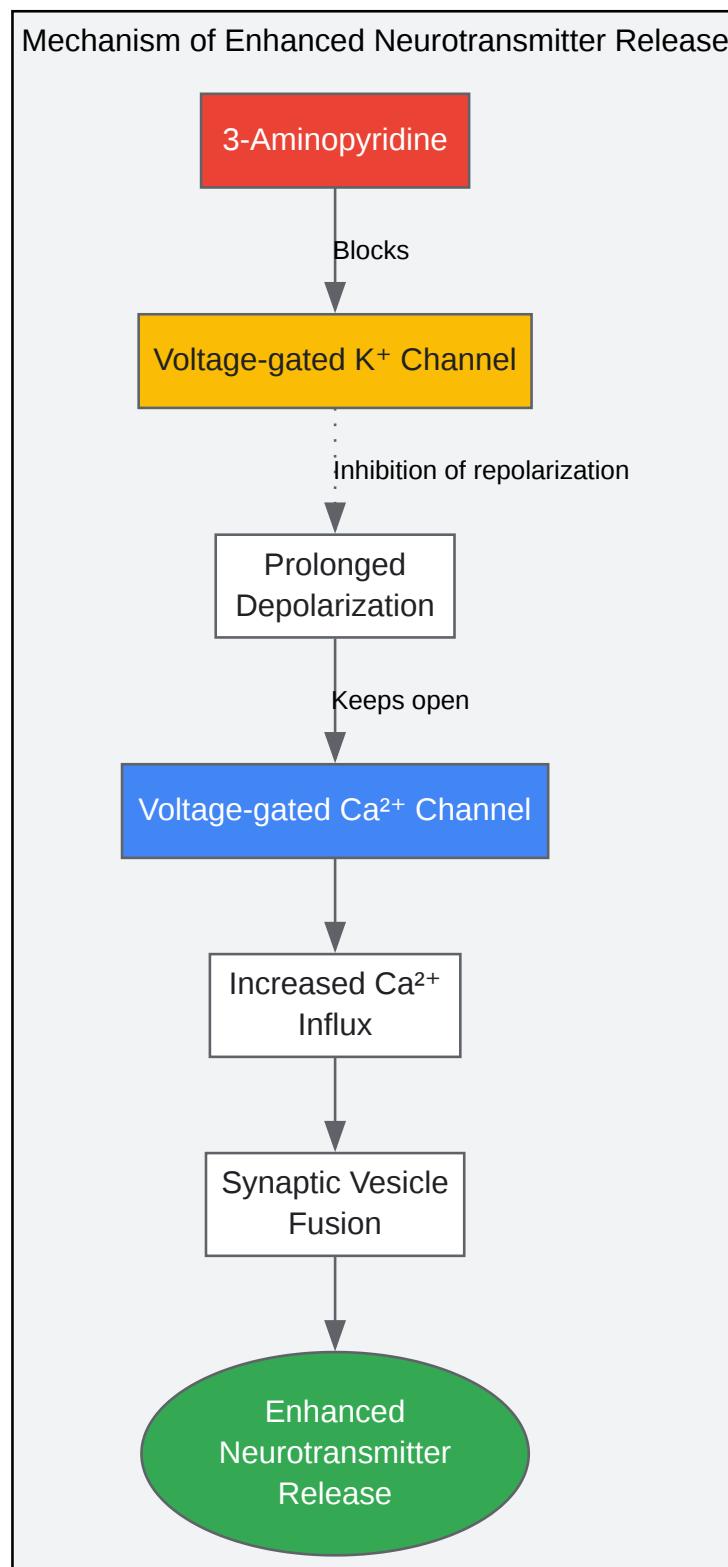
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Caption: General workflow for in vitro biological activity screening.

## Signaling Pathway Interactions

The primary signaling pathway modulated by **3-Aminopyridine** is related to its function as a potassium channel blocker, which has downstream effects on neuronal signaling.

Enhancement of Neurotransmitter Release: By blocking presynaptic potassium channels, **3-Aminopyridine** delays the repolarization of the neuronal membrane following an action potential. This prolonged depolarization keeps voltage-gated calcium channels open for a longer duration, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of neurotransmitters into the synaptic cleft.



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Caption: Signaling pathway of **3-Aminopyridine** in enhancing neurotransmitter release.

## Conclusion

**3-Aminopyridine** is a compound with a rich pharmacological profile, primarily centered around its activity as a potassium channel blocker. This guide has provided a detailed overview of its fundamental properties, including physicochemical and spectroscopic data, and has explored its biological activities and relevant experimental protocols. The structured presentation of this information aims to facilitate its use in research and drug development, providing a solid foundation for further investigation into the therapeutic potential of this intriguing molecule. As with any biologically active compound, a thorough understanding of its properties and careful experimental design are paramount for successful research outcomes.

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